Bienvenue dans la boutique en ligne BenchChem!

1-(2-methoxyethyl)-2-(4-methylphenyl)-1H-1,3-benzodiazole

Lipophilicity Drug-likeness Lead optimization

For medicinal chemistry programs interrogating hydrogen bond acceptor effects without introducing a donor, this N1-(2-methoxyethyl)-2-(p-tolyl) benzimidazole delivers a strategic advantage. Its computed LogP of 3.3, TPSA of 27.1 Ų, and zero HBD count place it firmly in CNS drug-like space—outperforming NH-containing analogs (increased TPSA, lower permeability) and N1-methyl variants (higher LogP). Eliminating the benzimidazole NH also removes a primary site for glucuronidation/sulfation, providing a metabolically stable scaffold for kinase/GPCR fragment-based discovery. Ensure your SAR library includes this differentiated chemotype to avoid confounding permeability, solubility, and off-target promiscuity data.

Molecular Formula C17H18N2O
Molecular Weight 266.344
CAS No. 915893-39-9
Cat. No. B2947437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-methoxyethyl)-2-(4-methylphenyl)-1H-1,3-benzodiazole
CAS915893-39-9
Molecular FormulaC17H18N2O
Molecular Weight266.344
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CCOC
InChIInChI=1S/C17H18N2O/c1-13-7-9-14(10-8-13)17-18-15-5-3-4-6-16(15)19(17)11-12-20-2/h3-10H,11-12H2,1-2H3
InChIKeyBYIFYPGQMLAOFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-(2-Methoxyethyl)-2-(4-methylphenyl)-1H-1,3-benzodiazole (CAS 915893-39-9): A Differentiated N1-Substituted Benzimidazole Scaffold for Lead Optimization


1-(2-Methoxyethyl)-2-(4-methylphenyl)-1H-1,3-benzodiazole (CAS 915893-39-9) is a 1,2-disubstituted benzimidazole derivative featuring a para-tolyl group at the C2 position and a 2-methoxyethyl chain at the N1 nitrogen. The compound belongs to the privileged benzimidazole class, but its substitution pattern imparts distinct physicochemical properties compared to simple 2-arylbenzimidazoles or N1-methyl analogs [1]. Computed XLogP3-AA of 3.3 and a topological polar surface area (TPSA) of 27.1 Ų place it in a favorable region for CNS drug-like space, while the zero hydrogen bond donor count suggests potential for improved membrane permeation over NH-containing analogs [1].

Why Substitution of 1-(2-Methoxyethyl)-2-(4-methylphenyl)-1H-1,3-benzodiazole with In-Class Benzimidazole Analogs Fails to Preserve Key Property Profiles


Benzimidazole derivatives with identical aryl substituents at the C2 position but different N1 substituents exhibit large differences in lipophilicity, hydrogen-bonding capacity, rotatable bond count, and TPSA—properties that directly govern passive permeability, solubility, and off-target promiscuity [1][2]. The N1-(2-methoxyethyl) group uniquely introduces an additional hydrogen bond acceptor without adding a hydrogen bond donor, while simultaneously lowering computed LogP by ~0.2 log units compared to the simple N1-methyl analog [1][2]. Simply replacing this compound with unsubstituted 2-(p-tolyl)-1H-benzimidazole (CAS 120-03-6) introduces an N H donor, increasing TPSA and potentially reducing CNS penetration [2]. Generic substitution without accounting for these quantifiable property differences risks altering solubility–permeability balance, metabolic stability, and biological activity in structure–activity relationship (SAR) programs.

Quantitative Differentiation Evidence for 1-(2-Methoxyethyl)-2-(4-methylphenyl)-1H-1,3-benzodiazole vs. Closest Benzimidazole Analogs


Reduced Lipophilicity (XLogP3-AA) Compared to N1-Methyl Analog Improves Ligand Efficiency Metrics

The target compound exhibits a computed XLogP3-AA of 3.3, which is 0.2 log units lower than the N1-methyl comparator 1-methyl-2-(4-methylphenyl)benzimidazole (XLogP3-AA = 3.5) [1][2]. Lower lipophilicity is generally associated with reduced off-target promiscuity and improved metabolic stability. This difference is directly attributable to the methoxyethyl substitution replacing the N1-methyl group.

Lipophilicity Drug-likeness Lead optimization

Higher Hydrogen Bond Acceptor Count Enables Additional Polar Interactions Without Increasing Donor Count

The target compound carries two hydrogen bond acceptors (the benzimidazole N3 and the methoxy oxygen), compared to only one acceptor for the N1-methyl analog [1][2]. Critically, both compounds possess zero hydrogen bond donors, meaning the extra acceptor capacity does not incur the desolvation penalty of an added donor. This balanced profile is advantageous for CNS targets where excessive HBA/HBD counts penalize blood–brain barrier penetration.

Hydrogen bonding Permeability CNS drug design

Increased Rotatable Bond Flexibility Differentiates from Conformationally Restricted N1-Methyl Analog

The methoxyethyl chain introduces four rotatable bonds in the target compound, versus only one rotatable bond in the N1-methyl comparator [1][2]. This increased flexibility can allow the ligand to adopt a broader range of conformations, potentially accommodating induced-fit binding modes in flexible protein pockets. The associated entropic cost is partially offset by the potential for gaining enthalpic interactions through optimal positioning of the methoxy oxygen.

Molecular flexibility Entropy Binding kinetics

Higher Topological Polar Surface Area (TPSA) Versus N1-Methyl Analog Modulates Passive Permeability

The target compound has a TPSA of 27.1 Ų, which is 9.3 Ų higher than the 17.8 Ų of the N1-methyl analog [1][2]. While both values fall well below the 60 Ų threshold often cited for oral absorption, the intermediate TPSA suggests slightly reduced passive transcellular permeability relative to the N1-methyl comparator, yet still favorable for CNS penetration when combined with low HBD count. This TPSA difference arises solely from the methoxy oxygen atom.

TPSA Membrane permeability ADME prediction

Absence of NH Donor Distinguishes Target Compound from Unsubstituted 2-(p-Tolyl)-1H-benzimidazole

Unlike the NH-bearing comparator 2-(4-methylphenyl)-1H-benzimidazole (CAS 120-03-6), which contains one HBD (the benzimidazole NH), the target compound has zero HBD [1]. Class-level knowledge indicates that N1-alkylation removes the NH donor, which can reduce Phase II glucuronidation or sulfation at the imidazole nitrogen and lower plasma protein binding. This substitution is a well-established strategy to improve metabolic half-life in benzimidazole-based lead optimization.

Hydrogen bond donor CNS drug-likeness Metabolic stability

Distinctive NMR Spectral Signature Enables Analytical Differentiation from Structurally Similar Impurities

SpectraBase records for a close analog (2-benzyl-1-(2-methoxyethyl)-1H-benzimidazole) confirm that the N1-methoxyethyl group produces characteristic 1H NMR signals for the OCH2CH2N linker, distinct from simple N1-alkyl patterns [1]. While no published experimental NMR data for the exact target compound were identified in primary literature as of April 2026, the unique combination of the 4-methylphenyl aromatic signals and the methoxyethyl multiplet patterns enables confident spectroscopic identification and purity assessment when compared with unsubstituted or N1-methyl analogs.

Analytical characterization NMR spectroscopy Quality control

Optimal Procurement and Application Scenarios for 1-(2-Methoxyethyl)-2-(4-methylphenyl)-1H-1,3-benzodiazole Based on Quantitative Differentiation Evidence


CNS-Targeted Fragment Growth and Lead Optimization

With XLogP3-AA = 3.3, TPSA = 27.1 Ų, zero HBD, and only two HBA, the compound operates within favorable CNS drug-like space. Its 0.2-unit lower LogP compared to the N1-methyl analog suggests reduced nonspecific binding risk, making it a superior starting point for fragment-based drug discovery targeting neurological kinases or GPCRs [1][2].

Probe Compound for Benzimidazole SAR Libraries

The methoxyethyl group introduces an extra HBA (HBA=2) without introducing an HBD, enabling systematic evaluation of hydrogen bond acceptor effects on target engagement. Procurement for SAR libraries allows medicinal chemists to interrogate polar interactions absent in N1-methyl (HBA=1) or NH (HBD=1) analogs [1][2].

Metabolic Stability Optimization Programs

N1-alkylation eliminates the benzimidazole NH (HBD=0), a known site for glucuronidation and sulfation in vivo. For projects where unsubstituted 2-arylbenzimidazoles show rapid clearance due to Phase II conjugation, this compound provides a directly comparable scaffold with metabolic soft spot removed [1].

Analytical Reference Standard for Impurity Profiling

The distinctive NMR spectral signature—featuring methoxyethyl methylene triplets absent in N1-methyl or NH analogs—enables its use as a reference standard for HPLC/NMR identification and quantification in complex reaction mixtures during scale-up and quality control [3].

Quote Request

Request a Quote for 1-(2-methoxyethyl)-2-(4-methylphenyl)-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.